molecular formula C9H10ClN3O3 B3087769 3-Isoxazolecarboxylic acid, 4-(1h-imidazol-1-ylmethyl)-5-methyl, HCl CAS No. 1177339-58-0

3-Isoxazolecarboxylic acid, 4-(1h-imidazol-1-ylmethyl)-5-methyl, HCl

Cat. No.: B3087769
CAS No.: 1177339-58-0
M. Wt: 243.65
InChI Key: KNHJWIYSVMCEFJ-UHFFFAOYSA-N
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Description

3-Isoxazolecarboxylic acid, 4-(1H-imidazol-1-ylmethyl)-5-methyl, hydrochloride (HCl) is a chemical compound with the molecular formula C9H10ClN3O3 It is a derivative of isoxazole, a five-membered heterocyclic compound containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isoxazolecarboxylic acid, 4-(1H-imidazol-1-ylmethyl)-5-methyl, HCl typically involves the following steps:

  • Formation of Isoxazole Ring: The isoxazole ring can be formed through the cyclization of hydroxylamine with β-keto esters or β-diketones.

  • Introduction of Imidazole Moiety: The imidazole group can be introduced via nucleophilic substitution reactions, where an appropriate halide precursor reacts with imidazole.

  • Methylation: The methylation of the imidazole ring can be achieved using methylating agents such as methyl iodide or dimethyl sulfate.

  • Acidification: The final step involves the conversion of the carboxylic acid derivative to its hydrochloride salt form using hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 3-Isoxazolecarboxylic acid, 4-(1H-imidazol-1-ylmethyl)-5-methyl, HCl can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups on the molecule.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Methyl iodide (CH3I), dimethyl sulfate ((CH3)2SO4)

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, or aldehydes

  • Reduction: Alcohols, amines, or alkanes

  • Substitution: Methylated derivatives, halogenated compounds

Scientific Research Applications

This compound has various applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and intermediates in organic synthesis.

  • Biology: It can be used as a probe or inhibitor in biochemical studies to understand enzyme mechanisms and pathways.

  • Medicine: It has potential therapeutic applications, including the development of new drugs targeting specific biological targets.

  • Industry: It can be used in the production of agrochemicals, pharmaceuticals, and other chemical products.

Mechanism of Action

The mechanism by which 3-Isoxazolecarboxylic acid, 4-(1H-imidazol-1-ylmethyl)-5-methyl, HCl exerts its effects involves its interaction with specific molecular targets. The imidazole and isoxazole rings can bind to enzymes or receptors, influencing biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

  • Imidazole derivatives: Other compounds containing imidazole rings, such as histamine and histamine analogs.

  • Isoxazole derivatives: Compounds with isoxazole rings, such as isoxazole-based herbicides and pharmaceuticals.

Uniqueness: 3-Isoxazolecarboxylic acid, 4-(1H-imidazol-1-ylmethyl)-5-methyl, HCl is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its structural features make it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

4-(imidazol-1-ylmethyl)-5-methyl-1,2-oxazole-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3.ClH/c1-6-7(4-12-3-2-10-5-12)8(9(13)14)11-15-6;/h2-3,5H,4H2,1H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNHJWIYSVMCEFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C(=O)O)CN2C=CN=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Isoxazolecarboxylic acid, 4-(1h-imidazol-1-ylmethyl)-5-methyl, HCl
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3-Isoxazolecarboxylic acid, 4-(1h-imidazol-1-ylmethyl)-5-methyl, HCl
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3-Isoxazolecarboxylic acid, 4-(1h-imidazol-1-ylmethyl)-5-methyl, HCl
Reactant of Route 4
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3-Isoxazolecarboxylic acid, 4-(1h-imidazol-1-ylmethyl)-5-methyl, HCl
Reactant of Route 5
3-Isoxazolecarboxylic acid, 4-(1h-imidazol-1-ylmethyl)-5-methyl, HCl
Reactant of Route 6
3-Isoxazolecarboxylic acid, 4-(1h-imidazol-1-ylmethyl)-5-methyl, HCl

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